molecular formula C23H20N6O3 B4219003 3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE

3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE

Cat. No.: B4219003
M. Wt: 428.4 g/mol
InChI Key: JUOQCMBWIGZSLM-UHFFFAOYSA-N
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Description

“3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE” is a complex organic compound that features a benzotriazole moiety, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Core: Starting from aniline derivatives, the benzotriazole core can be synthesized through diazotization followed by cyclization.

    Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid.

    Amide Formation: The amide bond can be formed by reacting the benzotriazole derivative with an appropriate acid chloride or anhydride in the presence of a base.

    Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The benzotriazole and pyrrolidine moieties can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The benzotriazole moiety is known to interact with metal ions, which could be relevant in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Nitrobenzamides: Compounds with nitro groups and amide linkages.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

“3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE” is unique due to the combination of its functional groups, which can impart specific chemical and biological properties.

Properties

IUPAC Name

3-nitro-N-(2-phenylbenzotriazol-5-yl)-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c30-23(16-8-11-21(22(14-16)29(31)32)27-12-4-5-13-27)24-17-9-10-19-20(15-17)26-28(25-19)18-6-2-1-3-7-18/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOQCMBWIGZSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
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3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
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3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
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3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
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3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
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3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE

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